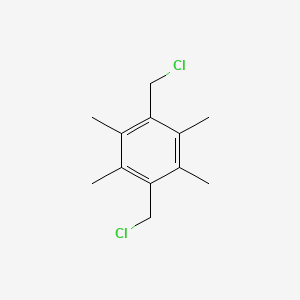

3,6-Bis(chloromethyl)durene

描述

. This compound is characterized by its two chloromethyl groups attached to a durene (tetramethylbenzene) core. It is a white to almost white powder with a melting point of 195-199°C and a boiling point of 196°C.

Synthetic Routes and Reaction Conditions:

Chloromethylation of Durene: The most common synthetic route involves the chloromethylation of durene using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.

Industrial Production Methods: On an industrial scale, the reaction is typically carried out in a continuous stirred-tank reactor (CSTR) to ensure consistent product quality and yield.

Types of Reactions:

Oxidation: 3,6-Bis(chloromethyl)durene can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions can convert the chloromethyl groups to methyl groups, resulting in the formation of durene derivatives.

Substitution: The chloromethyl groups can be substituted with various nucleophiles, such as amines, alcohols, or thiols, to form a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophiles such as ammonia (NH3), methanol (CH3OH), and thiourea (SC(NH2)2) are commonly used.

Major Products Formed:

Oxidation Products: Alcohols, ketones, carboxylic acids.

Reduction Products: Methylated durene derivatives.

Substitution Products: Amine, alcohol, and thiol derivatives of this compound.

科学研究应用

Chemical Synthesis

Intermediate in Organic Chemistry

BCMD is primarily utilized as an intermediate in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions allow for the formation of more complex organic molecules.

- Oxidation: BCMD can be oxidized to yield alcohols, ketones, or carboxylic acids.

- Reduction: The chloromethyl groups can be reduced to methyl groups, producing durene derivatives.

- Substitution: The chloromethyl groups can be replaced with nucleophiles like amines or alcohols to create diverse derivatives.

Polymer Chemistry

Synthesis of Poly(Phenylene Methylene)

BCMD has been employed in the synthesis of high molar mass poly(phenylene methylene) (PPM). In a study, PPM was synthesized using BCMD as a monomer, leading to increased molar mass and enhanced properties of the resulting polymers. The presence of BCMD facilitated crosslinking within the polymer matrix, which is crucial for developing thermosetting materials.

| Catalyst | (g/mol) | (g/mol) | PDI | Yield (%) |

|---|---|---|---|---|

| [WCl₄(MeCN)₂] | 3118 | 7013 | 2.2 | 68 |

| [WBr₂(CO)₃(dme)] | 3325 | 13170 | 3.9 | 72 |

| [MoI₂(CO)₃(MeCN)₂] | 4538 | 11480 | 2.5 | 77 |

| [WCl₄(THF)₂] | 4090 | 63760 | 15.6 | 69 |

This table summarizes the results of various catalysts used in the polymerization process involving BCMD .

Biological Applications

Enzyme Inhibition Studies

BCMD has shown potential in biological research, particularly in studying enzyme inhibitors and receptor binding assays. Its ability to modify biological targets makes it a candidate for drug design and development.

- Mechanism of Action: In drug design applications, BCMD may interact with molecular targets such as enzymes or receptors to inhibit or modulate their activity. This capability is essential for developing therapeutic agents that target specific biological pathways .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, BCMD is utilized to manufacture specialty chemicals and materials. Its reactivity allows it to be incorporated into various chemical processes, enhancing product characteristics such as thermal stability and mechanical strength.

Case Study: Development of Biocompatible Polyesters

A notable application of BCMD is in the formulation of biocompatible polyesters for biomedical applications. Research demonstrated that polyesters derived from BCMD exhibited favorable properties such as high water solubility and thermal stability. The study explored various treatments to enhance biocompatibility, showcasing BCMD's utility in developing materials suitable for medical devices .

Case Study: Hydrogen Storage Applications

Another innovative application involves using BCMD-derived polymers for hydrogen storage. The microporous hypercrosslinked organic polymer networks synthesized from BCMD showed promising characteristics for gas storage applications, indicating its potential role in energy-related technologies .

作用机制

The mechanism by which 3,6-bis(chloromethyl)durene exerts its effects depends on the specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The exact pathways involved would vary based on the biological system and the specific reaction conditions.

相似化合物的比较

2,6-Dichlorotoluene

1,4-Bis(chloromethyl)benzene

1,2,4,5-tetrachlorobenzene

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

生物活性

3,6-Bis(chloromethyl)durene is an organic compound with the molecular formula and a molecular weight of 231.16 g/mol. This compound features two chloromethyl groups attached to a durene backbone, which is a derivative of tetramethylbenzene. Its unique structure allows it to participate in various chemical reactions, making it a subject of interest in medicinal chemistry and biological research.

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its potential as an antimicrobial agent and its interactions at the molecular level.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. The introduction of halogen substituents, such as chlorine, is known to enhance antibacterial efficacy. For instance, studies have shown that chlorinated derivatives can effectively inhibit the growth of both gram-positive and gram-negative bacteria, including strains resistant to conventional antibiotics .

Table 1: Antimicrobial Activity of Chlorinated Compounds

| Compound Name | Activity Against | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | <1 | |

| 4-Chlorocinnamanilides | Escherichia coli | 2 | |

| 3,4-Dichlorocinnamanilides | Mycobacterium tuberculosis | <0.5 |

The mechanism by which this compound exerts its biological effects likely involves its ability to interact with various cellular targets. It has been proposed that this compound may act as an inhibitor of key enzymes and protein interactions involved in bacterial growth and survival. Specifically, it may inhibit enzymes such as phospholipase A2 and interfere with ligand-receptor interactions relevant to inflammatory responses .

Case Studies

- Inhibition of Pathogens : A study investigated the inhibitory effects of chlorinated derivatives on various pathogens, including viruses and mycobacteria. The results demonstrated that these compounds could effectively reduce pathogen viability in vitro, suggesting potential applications in treating infections caused by resistant strains .

- Cytotoxicity Assessment : The cytotoxic profiles of similar compounds were evaluated against cancer cell lines. It was found that while some derivatives exhibited promising antimicrobial activity, they also showed varying levels of cytotoxicity towards mammalian cells. This dual action highlights the necessity for careful evaluation during drug development processes .

Safety and Toxicology

While exploring the biological activities of this compound, safety considerations are paramount. The compound is classified as hazardous due to its corrosive nature and potential to cause severe skin burns and eye damage upon contact . Therefore, handling should be conducted under controlled conditions with appropriate safety measures in place.

常见问题

Q. What are the optimal synthetic routes for 3,6-Bis(chloromethyl)durene, and how can purity be validated?

Basic Research Question

The synthesis typically involves chlorination of durene derivatives. A common approach is the chloromethylation of 1,2,4,5-tetramethylbenzene (durene) using chloromethylating agents like paraformaldehyde and HCl in the presence of Lewis acids (e.g., ZnCl₂). Key steps include controlling reaction temperature (40–60°C) and stoichiometry to minimize byproducts like over-chlorinated species .

Methodological Validation :

- Purity Analysis : Use HPLC (High-Performance Liquid Chromatography) with UV detection, referencing retention times against standards. and highlight HPLC as a reliable method for related compounds .

- Structural Confirmation : Employ ¹H/¹³C NMR to verify the presence of chloromethyl (–CH₂Cl) groups and aromatic protons. For example, the methyl groups in durene exhibit distinct singlet peaks in NMR spectra .

Q. What are the critical physical and chemical properties of this compound for experimental design?

Basic Research Question

Key properties include:

- Density : 1.101 g/cm³, relevant for solvent selection in recrystallization.

- Melting Point : 196°C, useful for assessing thermal stability during reactions .

- Reactivity : The chloromethyl groups are susceptible to nucleophilic substitution (e.g., SN2 reactions), making the compound a precursor for crosslinked polymers or dendrimers .

Methodological Note : Differential Scanning Calorimetry (DSC) can validate thermal transitions, while surface tension data (34.3 dyne/cm) aids in understanding solubility and aggregation behavior .

Q. How does steric hindrance in this compound influence its reactivity in substitution reactions?

Advanced Research Question

The tetramethyl-substituted benzene ring creates a sterically crowded environment, slowing bimolecular reactions (e.g., SN2 mechanisms). This is evidenced by:

- Molar Refractivity (65.08) : Indicates polarizability and steric bulk .

- Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., benzyl chloride). For example, nucleophilic substitution may favor SN1 mechanisms under acidic conditions due to steric constraints.

Methodological Approach : Use kinetic isotope effects or computational modeling (DFT) to probe transition states .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) across studies?

Advanced Research Question

Discrepancies often arise from impurities or polymorphic forms. To address this:

- Reproducibility Checks : Repeat synthesis with strict control of reaction conditions (e.g., cooling rates during crystallization).

- Analytical Triangulation : Cross-validate using DSC (melting point: 196°C ), XRD (crystallinity), and GC-MS (purity >98%).

- Literature Review : Compare data with structurally similar compounds (e.g., 3,6-Bis(bromomethyl)durene ).

Q. What are the applications of this compound in polymer chemistry?

Advanced Research Question

The compound serves as a crosslinker or monomer in polymer networks:

- Step-Growth Polymerization : React with diamines or diols to form polyamides or polyethers.

- Dendrimer Synthesis : Sequential substitution of chloromethyl groups enables controlled branching.

Methodological Insight : Monitor reaction progress via FT-IR (disappearance of C–Cl stretches at ~600 cm⁻¹) or GPC (molecular weight distribution) .

Q. What safety protocols are recommended for handling this compound?

Basic Research Question

While specific toxicity data for this compound is limited, general precautions for chlorinated organics apply:

- Personal Protective Equipment (PPE) : Gloves, goggles, and fume hood use.

- Carcinogenicity Considerations : Although unrelated to Bis(Chloromethyl) Ether (a known carcinogen ), treat this compound with caution due to structural similarities.

- Waste Disposal : Follow institutional guidelines for halogenated waste.

Q. How can researchers investigate the stability of this compound under varying pH and temperature conditions?

Advanced Research Question

- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) and analyze products via LC-MS. Chloromethyl groups may hydrolyze to hydroxymethyl derivatives (e.g., 3,6-Bis(hydroxymethyl)durene ).

- Thermal Stability : Use TGA (Thermogravimetric Analysis) to determine decomposition onset temperatures (>200°C suggested by boiling point data ).

属性

IUPAC Name |

1,4-bis(chloromethyl)-2,3,5,6-tetramethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2/c1-7-8(2)12(6-14)10(4)9(3)11(7)5-13/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFAKOSRZYDFLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1CCl)C)C)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062792 | |

| Record name | 3,6-Bis(chloromethyl)durene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3022-16-0 | |

| Record name | Bis(chloromethyl)durene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3022-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,4-bis(chloromethyl)-2,3,5,6-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003022160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Bis(chloromethyl)durene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-bis(chloromethyl)-2,3,5,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6-Bis(chloromethyl)durene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis(chloromethyl)-2,3,5,6-tetramethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。